methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate
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Description
Methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H11Cl2N3O4 and its molecular weight is 344.15 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 114462-80-5) is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H11Cl2N3O4 with a molecular weight of 320.15 g/mol. The structure features a triazole ring substituted with a dichlorophenyl group and a methoxy-oxoethyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. The synthetic pathway may include the formation of the triazole ring through cycloaddition reactions and subsequent functionalization to introduce the dichlorophenyl and methoxy groups.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |
Compound B | HCT-116 | 2.6 | Induces apoptosis |
Compound C | HepG2 | 1.4 | Cell cycle arrest |
These compounds were found to be more effective than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
In addition to anticancer effects, triazole derivatives have demonstrated antimicrobial properties against various pathogens. Studies indicate that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 10 µg/mL |
Staphylococcus aureus | 5 µg/mL |
The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
Study on Anticancer Properties
A comprehensive study evaluated the efficacy of various triazole derivatives against multiple cancer cell lines using MTT assays. The findings indicated that compounds bearing similar structural features to this compound exhibited potent antiproliferative activity with IC50 values significantly lower than those of established chemotherapeutics .
Study on Antimicrobial Effects
Another research focused on the antimicrobial potential of this class of compounds. It was observed that derivatives with halogen substitutions showed enhanced activity against resistant strains of bacteria. The study highlighted the importance of substituent groups in modulating biological activity and suggested further exploration into structure-activity relationships (SAR) for optimizing efficacy .
Properties
IUPAC Name |
methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)triazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O4/c1-21-11(19)6-10-12(13(20)22-2)16-17-18(10)9-4-3-7(14)5-8(9)15/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQSVFJGJUGZGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377659 |
Source
|
Record name | methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114462-80-5 |
Source
|
Record name | methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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